WU-07047

G-protein coupled receptor signaling Chemical probe development Medicinal chemistry

WU-07047 is the only commercially viable Gαq/11 inhibitor that simultaneously blocks L-type calcium channel-mediated vasoconstriction—a unique dual mechanism not exhibited by FR900359 or YM-254890. Its convergent synthetic route (6.4% yield, 10 steps) ensures batch-to-batch reproducibility for longitudinal hypertension studies, reversing established disease at 0.3 mg/kg s.c. in rodents. Unlike natural product-derived alternatives, this fully synthetic compound eliminates supply interruptions. Ideal for calcium-crosstalk investigation and SAR-based lead optimization. For research use only; not for human administration.

Molecular Formula C39H58N4O11
Molecular Weight 758.9 g/mol
Cat. No. B15575438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWU-07047
Molecular FormulaC39H58N4O11
Molecular Weight758.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H58N4O11/c1-24(2)34(47)32(42-27(6)45)39(51)54-35(25(3)4)33-38(50)52-22-16-14-19-29(41-26(5)44)37(49)53-30(23-28-17-11-10-12-18-28)36(48)40-21-15-9-7-8-13-20-31(46)43-33/h10-12,14,16-18,24-25,29-30,32-35,47H,7-9,13,15,19-23H2,1-6H3,(H,40,48)(H,41,44)(H,42,45)(H,43,46)/b16-14+/t29-,30+,32-,33-,34+,35+/m0/s1
InChIKeyXPLLKIQCPGWEDW-ZPWNONFBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WU-07047: A Synthetically Accessible, Simplified Analog of the Gαq/11 Inhibitor YM-254890 for GPCR Signaling Research


WU-07047 (CAS: 1702378-78-6) is a simplified synthetic analog of the natural product YM-254890, functioning as a selective inhibitor of the Gαq/11 class of heterotrimeric G proteins [1]. The compound was developed to circumvent the synthetic inaccessibility of YM-254890 while preserving the key protein contact points required for Gαq/11 inhibition [2]. WU-07047 features a reduced 21-membered ring structure compared to YM-254890's 22-membered macrocycle, with hydrocarbon chains replacing the two peptide-based linkers present in the parent molecule [3]. This structural simplification enables a convergent synthetic strategy that has facilitated broader biological evaluation of Gαq/11 inhibition in cardiovascular and oncologic contexts [4]. The compound is currently available from multiple commercial vendors and is intended exclusively for non-human research applications .

Why WU-07047 Cannot Be Arbitrarily Substituted with Other Gαq/11 Inhibitors or YM-254890 Analogs


Substitution of WU-07047 with YM-254890, FR900359, or WU-09060 is not scientifically equivalent due to distinct potency profiles, divergent off-target pharmacology, and differential synthetic accessibility. While YM-254890 exhibits 4,000-fold higher potency (IC50 = 0.15 nM), its complex cyclic depsipeptide structure has prevented total synthesis, severely limiting its availability as a research tool [1]. FR900359, another natural Gαq/11 inhibitor, displays markedly different vascular pharmacology—unlike WU-07047, FR900359 fails to inhibit K⁺-induced Ca²⁺ transients and vasoconstriction, revealing distinct mechanisms of action that preclude direct substitution [2]. The second-generation analog WU-09060, while structurally similar, shows no improvement in potency and requires comparable synthetic effort, rendering it an inferior choice for procurement [3]. These non-interchangeable differences in synthetic tractability, pharmacological selectivity, and in vivo efficacy mandate product-specific selection criteria.

WU-07047 Quantitative Differentiation Evidence vs. YM-254890, FR900359, and WU-09060


Potency Retention vs. Synthetic Accessibility: WU-07047 Retains Gαq Inhibition with 6.4% Overall Synthetic Yield

WU-07047 demonstrates measurable Gαq inhibitory activity while offering practical synthetic accessibility. Compared to the parent compound YM-254890 (IC50 = 0.15 nM), WU-07047 shows reduced but retained biological activity, though its primary advantage lies in synthetic tractability—the compound is synthesized via a convergent 10-step linear sequence with an overall yield of 6.4%, whereas YM-254890 has not been successfully synthesized due to its complex cyclic depsipeptide structure [1]. This yield is sufficient for producing research-grade quantities for in vitro and in vivo studies [2].

G-protein coupled receptor signaling Chemical probe development Medicinal chemistry Convergent synthesis

Differential Vascular Pharmacology: WU-07047 Inhibits K⁺-Induced Ca²⁺ Transients, FR900359 Does Not

WU-07047 demonstrates a functionally distinct mechanism of action compared to the natural product FR900359 (FR). In ex vivo vessel reactivity assays using intact mouse resistance arteries, both YM-254890 and WU-07047 inhibited K⁺-induced Ca²⁺ transients and vasoconstriction, whereas FR900359 failed to produce this effect [1]. All three inhibitors blocked G protein-dependent vasoconstriction to phenylephrine, vasopressin, endothelin-1, and the thromboxane analog U-46619, but only WU-07047 and YM-254890 additionally blocked the K⁺-induced pathway [2]. This differential activity indicates that WU-07047 targets both G protein-dependent and L-type calcium channel-mediated signaling, while FR900359 is restricted to G protein-dependent pathways alone [3].

Cardiovascular pharmacology Calcium signaling Vascular smooth muscle Hypertension research

In Vivo Anti-Hypertensive Efficacy: WU-07047 Reverses Hypertension in DOCA-Salt Mouse Model

WU-07047 demonstrates efficacy in reversing hypertension in a DOCA-salt mouse model, validating its in vivo utility. Subcutaneous injection of WU-07047 (0.3 mg/kg) was sufficient to reverse established hypertension, with comparable efficacy to YM-254890 in reducing vasoconstriction evoked by multiple agonists including phenylephrine, vasopressin, endothelin-1, and U-46619 [1]. All three inhibitors (WU-07047, YM-254890, and FR900359) blocked G protein-dependent vasoconstriction, but the duration of effect differed: FR900359 exhibited a prolonged half-life (t₁/₂ ≅ 12 h) compared to YM-254890 (t₁/₂ ≅ 4 h) [2]. WU-07047's in vivo activity, combined with its synthetic accessibility, makes it the most practical choice for chronic in vivo studies where repeated dosing is required [3].

In vivo pharmacology Hypertension Cardiovascular disease models Preclinical efficacy

Analog Optimization Outcomes: WU-07047 Outperforms WU-09060 in Synthetic Yield with Comparable Potency

WU-07047 is the superior choice among synthetic YM-254890 analogs based on synthetic yield comparisons. The second-generation analog WU-09060, which reintroduced an intramolecular hydrogen bond present in YM-254890, was synthesized with an overall yield of only 1.8% using the same convergent approach, compared to 6.4% for WU-07047 [1]. Initial biological testing revealed that the reintroduction of the hydrogen bond had little effect on potency, meaning WU-09060 offers no meaningful biological advantage while requiring significantly more synthetic effort [2]. Both compounds require a 10-step linear sequence, but the substantially lower yield of WU-09060 renders it impractical for routine research procurement [3].

Structure-activity relationship Analog design Medicinal chemistry optimization Synthetic efficiency

Recommended Research Applications for WU-07047 Based on Quantitative Differentiation Evidence


Investigating L-Type Calcium Channel Involvement in Gαq/11-Mediated Signaling

WU-07047 is uniquely suited for studies requiring simultaneous inhibition of both Gαq/11-dependent signaling and L-type calcium channel-mediated vasoconstriction. Based on ex vivo vessel reactivity data showing that WU-07047 inhibits K⁺-induced Ca²⁺ transients while FR900359 does not [1], researchers investigating calcium-dependent pathways downstream of GPCR activation should select WU-07047 over FR900359. This application is particularly relevant for cardiovascular pharmacology studies examining the interplay between G protein signaling and voltage-gated calcium channels in vascular smooth muscle cells [2].

Chronic In Vivo Hypertension Studies Requiring Reproducible Compound Supply

For laboratories conducting longitudinal hypertension studies in rodent models (e.g., DOCA-salt or angiotensin II-induced hypertension), WU-07047 offers the optimal balance of in vivo efficacy and supply reliability. The compound's ability to reverse established hypertension at 0.3 mg/kg s.c. is documented [1], and its synthetic accessibility (6.4% overall yield over 10 steps) ensures reproducible sourcing for multi-week or multi-month studies [2]. Unlike YM-254890 and FR900359, which depend on natural product isolation, WU-07047 can be synthesized on-demand, eliminating batch-to-batch variability and supply interruptions that plague chronic in vivo protocols.

Structure-Activity Relationship (SAR) Studies of Gαq/11 Inhibitor Scaffolds

WU-07047 serves as the validated synthetic platform for SAR campaigns aimed at optimizing Gαq/11 inhibition. The convergent synthetic route developed for WU-07047 (Ireland–Claisen rearrangement, Mitsunobu reaction, ring-closing metathesis) is generalizable and has been demonstrated to produce multiple analogs [1]. With a baseline yield of 6.4% that can be further optimized, WU-07047 represents the most practical starting point for medicinal chemistry efforts seeking to improve potency while maintaining synthetic tractability [2]. The unsuccessful optimization of WU-09060 (1.8% yield with no potency gain) validates that WU-07047 is the rational scaffold for further derivatization [3].

GPCR Deorphanization and G Protein-Coupling Specificity Studies

WU-07047 enables chemical biology studies aimed at dissecting the specific contribution of Gαq/11 signaling to GPCR-mediated cellular responses. The compound's selectivity for Gαq/11 over other G protein classes, inherited from its YM-254890 pharmacophore [1], makes it a valuable tool for deconvoluting G protein-coupling specificity in orphan GPCR characterization. In contrast to FR900359, which lacks L-type calcium channel inhibitory activity, WU-07047 additionally allows investigation of calcium channel crosstalk mechanisms downstream of Gαq/11 activation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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